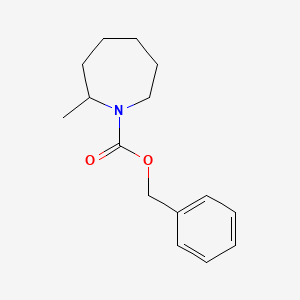

Benzyl 2-methylazepane-1-carboxylate

Description

Properties

IUPAC Name |

benzyl 2-methylazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-13-8-4-3-7-11-16(13)15(17)18-12-14-9-5-2-6-10-14/h2,5-6,9-10,13H,3-4,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVUGXCKFNIIHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl 2-methylazepane-1-carboxylate typically involves two key steps:

- Formation of the azepane ring with a methyl substituent at the 2-position.

- Protection of the azepane nitrogen with a benzyl carbamate (Cbz) group.

The benzyl carbamate group is introduced via reaction with benzyl chloroformate (Cbz-Cl), a common reagent for nitrogen protection.

Preparation of 2-Methylazepane Core

While direct methods for 2-methylazepane synthesis are less commonly detailed, related literature on azepane and substituted azepane derivatives provides insight:

Hydrogenation of diesters in the presence of amines: A recent study demonstrated the formation of azepane derivatives via hydrogenation of diesters (such as dimethyl 1,6-hexanedioate) with aniline or ammonia under Ru/triphos catalysis. This method yields azepane and N-substituted azepane derivatives, with methylation side products arising from methanol formed during the reaction. Although this method primarily produces unsubstituted azepane, methylated azepane derivatives can be formed under certain conditions, suggesting a potential route to 2-methylazepane derivatives through controlled methylation or starting from methyl-substituted precursors.

Electrochemical and acid-mediated transformations: Electrochemical oxidation of saturated carbamates followed by Brønsted acid-mediated elimination has been used to prepare cyclic enecarbamates, which are versatile intermediates for constructing substituted azepanes, including methylated variants.

Protection of Azepane Nitrogen by Benzyl Carbamate Group

The protection of the azepane nitrogen to form this compound is typically achieved by reaction with benzyl chloroformate under basic aqueous-organic conditions.

- Dissolve potassium carbonate (1.5 equivalents) in water.

- Add the 2-methylazepane (or related amine) dissolved in tetrahydrofuran (THF).

- Cool the mixture to 0 °C.

- Add benzyl chloroformate (1.05 equivalents) dropwise in THF at 0 °C.

- Allow the reaction mixture to warm to room temperature and stir overnight.

- Extract the product with ethyl acetate.

- Wash organic layers with water and brine.

- Dry over sodium sulfate.

- Concentrate under reduced pressure.

- Purify the residue by flash chromatography to obtain the Cbz-protected product.

This method is well-established for preparing benzyl carbamate derivatives of various amino alcohols and amines, including azepane derivatives.

Catalysts, Bases, and Buffers in Related Benzyl Carbamate Syntheses

- Potassium carbonate is the preferred base for deprotonating the amine and neutralizing HCl formed.

- Reaction is often performed in biphasic water/THF mixtures to enhance solubility.

- Cooling to 0 °C during addition of benzyl chloroformate prevents side reactions.

- Reaction times vary from several hours to overnight to ensure complete conversion.

- Purification by flash chromatography ensures removal of unreacted starting materials and side products.

Alternative Synthetic Routes and Considerations

- Direct alkylation of azepane nitrogen with benzyl chloroformate: This is the most straightforward and widely used method.

- Hydrogenation of N-benzylated lactams or enecarbamates: Potential alternative for preparing the azepane ring with benzyl protection already installed, followed by methylation at the 2-position.

- Use of composite catalysts and buffers: In related benzyl ester syntheses (e.g., benzyl nicotinate), composite catalysts such as mixtures of potassium carbonate and quaternary ammonium salts with buffers (sodium bicarbonate, sodium acetate) have been employed to improve yield and purity, suggesting potential optimization strategies for carbamate synthesis.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Base | Potassium carbonate (1.5 equiv) | Neutralizes HCl, promotes amine deprotonation |

| Solvent | Water / THF mixture | Biphasic system for solubility |

| Temperature (Cbz-Cl addition) | 0 °C | Controls reaction rate, minimizes side reactions |

| Reaction time | Overnight (12-16 h) | Ensures complete conversion |

| Benzyl chloroformate equiv | 1.05 equivalents | Slight excess to drive reaction |

| Work-up | Extraction with ethyl acetate, washing, drying | Standard organic work-up |

| Purification | Flash chromatography | Removes impurities, unreacted reagents |

| Yield | 60-75% | Depending on substrate and conditions |

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-methylazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

BMAC and its derivatives have been studied for their potential antiviral properties, particularly against HIV. Research indicates that compounds with a benzyl moiety can inhibit HIV reverse transcriptase (RT) effectively. For instance, modifications of the hydroxypyridone carboxylate scaffold, which includes an N-1 benzyl or biarylmethyl group, demonstrated significant inhibition of HIV RT-associated RNase H activity . This suggests that BMAC could serve as a lead compound for developing new antiviral agents.

Structure-Activity Relationship (SAR)

The SAR studies involving BMAC derivatives have shown that specific structural modifications can enhance biological activity. For example, the introduction of different substituents on the benzyl group has been correlated with varying levels of inhibitory activity against viral enzymes. This information is crucial for designing more potent analogues .

Synthetic Applications

Building Block in Organic Synthesis

BMAC is utilized as a versatile building block in organic synthesis due to its reactive carboxylate group. It can undergo various chemical transformations, including esterification and amidation, to yield more complex molecules. This capability makes it valuable in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Cyclic Amino Acids

Research has demonstrated that BMAC can be a precursor for synthesizing enantiomerically pure cyclic amino acids. These compounds are essential in drug development due to their biological activity and ability to mimic natural amino acids . The synthesis typically involves multiple steps, highlighting BMAC's role as a key intermediate in complex organic reactions.

Material Science

Polymer Chemistry

In the field of material science, BMAC can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its functional groups allow for cross-linking reactions that are beneficial in creating durable materials with specific characteristics tailored for applications such as coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of Benzyl 2-methylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a broader class of benzyl esters with nitrogen-containing rings. Key structural analogs and their distinguishing features are outlined below:

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Key Findings:

Ring Size and Conformational Flexibility :

- The azepane ring (7-membered) offers greater conformational flexibility compared to piperidine (6-membered) and aziridine (3-membered). This flexibility may enhance binding to biological targets in drug discovery .

- Smaller rings (e.g., aziridine) exhibit higher strain, influencing reactivity and stability .

4-Amino substituents in piperidine derivatives enable hydrogen bonding, enhancing solubility and biological activity .

Applications :

- Azepane derivatives are explored in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier.

- Aziridine analogs are valued in asymmetric synthesis for constructing chiral centers .

Physicochemical and Toxicological Comparisons

Key Findings:

- Hydrolysis Stability : Methyl substituents on the azepane ring may reduce ester hydrolysis rates compared to unsubstituted piperidine analogs, delaying benzyl alcohol release .

- Toxicity : Benzyl alcohol, a common metabolite of benzyl esters, is associated with respiratory and neurotoxic effects, necessitating cautious handling .

Biological Activity

Benzyl 2-methylazepane-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of benzylamine with appropriate carboxylic acid derivatives. A common method includes the use of coupling agents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to enhance yield and purity. The key steps are as follows:

- Formation of the Amine Salt : The initial step involves creating an amine·HCl salt.

- Coupling Reaction : The amine salt is reacted with a carboxylic acid in the presence of EDCI and HOBt to form the desired ester.

- Purification : The product is purified through recrystallization or chromatography.

Biological Activity

This compound exhibits various biological activities, which can be categorized as follows:

- Histone Deacetylase (HDAC) Inhibition : Research indicates that compounds similar to this compound demonstrate significant HDAC inhibitory activity, which is crucial in cancer therapy as it affects gene expression involved in cell cycle regulation and apoptosis .

- Antimicrobial Properties : Studies have shown that related compounds possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Cytotoxicity Against Cancer Cells : Preliminary evaluations indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential .

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on a series of azepane derivatives, including this compound, evaluated their effects on various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also triggered apoptotic pathways. The mechanism was linked to HDAC inhibition, which is crucial for reactivating silenced tumor suppressor genes.

Q & A

Q. What are the common synthetic routes for preparing benzyl 2-methylazepane-1-carboxylate, and how are intermediates characterized?

Synthesis typically involves multi-step protocols, including cyclization of azepane precursors and coupling with benzyl-protecting groups. For example, azepane derivatives are reacted with benzyl chloroformate or activated carbonyl intermediates under anhydrous conditions. Key intermediates are characterized via H/C NMR, FT-IR (to confirm carbamate formation), and mass spectrometry. Crystallographic validation of intermediates (e.g., using SHELXL ) ensures structural fidelity. Reaction optimization may involve solvent selection (e.g., dichloromethane for low nucleophilicity) and catalysts like DMAP to enhance coupling efficiency .

Q. What safety protocols should be prioritized when handling this compound?

While toxicological data for this compound are limited, general precautions for carbamates apply:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of vapors during synthesis.

- Immediate first aid: Flush eyes with water for 15 minutes (ophthalmologist consultation recommended) and wash skin with soap/water .

- Store under inert conditions (argon) to prevent hydrolysis.

Q. Which spectroscopic and chromatographic methods are critical for purity assessment?

- HPLC-MS : Quantifies impurities using reverse-phase columns (C18) with acetonitrile/water gradients.

- GC-MS : Detects volatile byproducts (e.g., residual solvents).

- NMR : C DEPT-135 distinguishes quaternary carbons in the azepane ring, while H NMR identifies diastereotopic protons.

- Elemental Analysis : Validates stoichiometric purity (±0.4% tolerance) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates molecular orbitals, charge distribution, and conformational stability. For example:

Q. What strategies address contradictions between crystallographic data and computational geometry predictions?

Discrepancies (e.g., bond-length deviations >0.02 Å) may arise from crystal packing forces or solvent effects. Solutions:

- Refine X-ray data with SHELXL using anisotropic displacement parameters and twin-law corrections .

- Perform periodic DFT calculations (e.g., VASP) incorporating crystal environment effects.

- Validate via Mercury CSD’s packing similarity tools to compare with analogous carbamates .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

- Chiral HPLC : Use cellulose-based columns (Chiralpak IB) with hexane/isopropanol eluents.

- Dynamic Resolution : Employ enzymatic catalysts (e.g., lipases) for kinetic resolution during synthesis.

- Circular Dichroism (CD) : Correlate elution order with absolute configuration via Cotton effects at 220–250 nm .

Methodological Considerations

Q. What experimental controls are essential in kinetic studies of azepane-carbamate reactivity?

- Blank Reactions : Monitor solvent/atmospheric effects (e.g., trace water hydrolysis).

- Isotopic Labeling : Use O-labeled benzyl chloroformate to track carbamate oxygen exchange.

- In-situ FT-IR : Quantify reaction progress via carbonyl peak intensity (1720–1740 cm) .

Q. How can crystallographic disorder in the azepane ring be modeled and refined?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.